molecular formula C16H14ClNO4S B2995484 methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327196-54-2

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

Cat. No.: B2995484
CAS No.: 1327196-54-2
M. Wt: 351.8
InChI Key: BFAZIKHFJIIZMI-PTNGSMBKSA-N
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Description

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is a chemical compound with the CAS Number 1327196-54-2 and a molecular formula of C16H14ClNO4S . It has a molecular weight of 351.8 . The (2Z) stereodescriptor indicates the specific geometric configuration around the alkene moiety in its structure. This compound features a sulfonyl group and an acrylate ester, functional groups that are often found in molecules with synthetic utility. Compounds with similar sulfonyl and acrylate functionalizations are frequently employed as key intermediates or building blocks in organic synthesis and medicinal chemistry research . For instance, complex acrylate derivatives are utilized in the stereoselective synthesis of chiral heterocycles, which are important cores in biologically active compounds and asymmetric synthesis . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAZIKHFJIIZMI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino or chlorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituent significantly influences electronic and steric properties. Below is a comparative analysis of analogues with modified sulfonyl moieties:

Compound Name Sulfonyl Substituent Molecular Weight Key Structural Features Potential Implications
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate 4-chlorophenyl Not explicitly reported Electron-withdrawing Cl enhances sulfonyl’s electrophilicity Improved stability in polar solvents or acidic conditions
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate 4-ethylphenyl Not reported Electron-donating ethyl group increases lipophilicity Enhanced membrane permeability in biological systems
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-methoxyphenyl 381.8 Methoxy group’s electron donation reduces sulfonyl reactivity Potential for altered reaction kinetics or solubility
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate 3,4-dimethylphenyl 345.4 Steric hindrance from methyl groups Reduced enzymatic degradation or binding efficiency

Key Observations :

  • Electronic Effects : The 4-chloro substituent in the target compound introduces strong electron-withdrawing effects, which may favor reactions requiring electrophilic intermediates (e.g., Michael additions) compared to ethyl- or methoxy-substituted analogues .
  • Lipophilicity : Ethyl and methoxy groups increase hydrophobicity compared to chloro, impacting solubility and bioavailability .

Aniline Substituent Modifications

The anilino group’s substitution pattern also plays a critical role:

  • Target Compound: Features an unsubstituted anilino group, balancing electronic neutrality and moderate steric demand.

Implications :

  • Methyl substitution on the aniline ring (as in ) may improve thermal stability or crystallinity, relevant for materials science applications.
  • The unsubstituted anilino group in the target compound could offer broader reactivity in coupling reactions.

Molecular Weight and Functional Group Relationships

  • The target compound’s molecular weight is inferred to be intermediate among analogues (e.g., 345.4–381.8 g/mol ). Lower molecular weight analogues (e.g., 345.4 g/mol ) may exhibit better diffusion rates in biological systems, while heavier derivatives could have prolonged metabolic stability.

Biological Activity

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Acrylate Backbone : This provides the compound with reactivity typical of acrylates.
  • Sulfonyl Group : Enhances solubility and may influence biological interactions.
  • Chlorophenyl Moiety : Potentially increases the compound's lipophilicity, which can affect its pharmacokinetics.

The molecular formula is C16_{16}H14_{14}ClNO3_{3}S, with a molecular weight of approximately 357.8 g/mol .

Synthesis

The synthesis of this compound typically involves:

  • Formation of an Intermediate : 4-chlorobenzenesulfonyl chloride reacts with aniline to form 4-chlorophenylsulfonyl aniline.
  • Coupling Reaction : This intermediate is then reacted with methyl acrylate in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S and G2/M phases.
  • Increased Apoptotic Markers : Treatment with this compound leads to elevated levels of pro-apoptotic proteins such as Bax and caspase 9, indicating its potential to trigger programmed cell death .

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

CompoundCell LineIC50_{50} (µg/mL)
This compoundMCF-75.36
HepG26.51
5-FUMCF-76.80
HepG28.40

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : It could disrupt pathways that regulate cell survival and apoptosis, leading to increased cancer cell death.

Further studies utilizing techniques such as molecular docking simulations are necessary to elucidate the precise molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

This compound can be compared with other compounds having similar functional groups:

Compound NameBiological Activity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-(3,4-difluorophenyl)aminoacrylateAnticancer properties
SulfathiazoleAntibacterial activity

These compounds share structural similarities but differ in their specific biological activities due to variations in functional groups and overall molecular structure .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate with stereochemical control?

Stereoselective synthesis of the (2Z)-configured acrylate requires careful optimization of reaction conditions. A common approach involves conjugate addition of anilines to α,β-unsaturated sulfonylacrylates under mild basic conditions (e.g., triethylamine in THF at 0–25°C). For example, analogous compounds like (Z)-methyl 3-(4-ethoxyanilino)acrylate were synthesized via nucleophilic attack on methyl 2-sulfonylacrylates, followed by crystallization to isolate the Z-isomer . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming stereochemistry via X-ray diffraction (as in ) is critical.

Q. How can the Z-configuration of the acrylate double bond be unequivocally confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For instance, the Z-configuration in structurally similar compounds, such as (Z)-4-[(2-amino-4,5-dichloroanilino)methylidene]pyrazolones, was resolved using SC-XRD with R factors < 0.06 . Complementary techniques include nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity of the anilino and sulfonyl groups.

Q. What spectroscopic markers (NMR, IR) distinguish this compound from its (2E)-isomer?

  • ¹H NMR : The Z-isomer typically shows a downfield shift for the β-proton of the acrylate (δ 6.5–7.5 ppm) due to conjugation with the sulfonyl group.
  • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl moiety .
  • 13C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while the sulfonyl-linked carbons resonate at ~125–140 ppm .

Advanced Research Questions

Q. How does the 4-chlorophenylsulfonyl group influence electronic properties and reactivity?

The electron-withdrawing sulfonyl group stabilizes the acrylate’s α,β-unsaturated system, enhancing electrophilicity for nucleophilic additions. Computational studies (e.g., DFT) on analogous sulfonylacrylates reveal reduced HOMO-LUMO gaps, facilitating charge-transfer interactions . X-ray data from 2-(4-chlorophenyl)-3-sulfonylacrylonitrile derivatives show planar geometries, suggesting conjugation across the sulfonyl-acrylate system .

Q. What strategies prevent hydrolysis of the sulfonyl group during storage or biological assays?

  • Storage : Use anhydrous solvents (e.g., DMSO-d6 or dry DMF) and inert atmospheres (N₂/Ar).
  • Buffering : Maintain pH 6–7 in aqueous solutions to avoid acid/base-catalyzed degradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative cleavage, as sulfonyl groups are prone to radical-mediated degradation .

Q. How can computational modeling predict biological targets for this compound?

Molecular docking against proteins with sulfonyl-binding pockets (e.g., Bcl-2 inhibitors like ABT-199) can identify potential targets . Pharmacophore models based on the sulfonyl-anilino-acrylate scaffold may align with anti-apoptotic or kinase-inhibitory pathways. MD simulations can assess binding stability, as demonstrated for similar sulfonamide-Bcl-2 complexes .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported reaction yields for analogous compounds?

Conflicting yields often arise from variations in solvent polarity, temperature, or catalyst loading. For example, synthesis of (Z)-anilinoacrylates in polar aprotic solvents (e.g., DMF) may improve yields by stabilizing intermediates, as seen in vs. lower yields in THF-based protocols. Systematic Design of Experiments (DoE) can optimize parameters like equivalents of aniline or reaction time .

Q. What analytical methods validate purity in the presence of byproducts (e.g., E-isomers or sulfonic acids)?

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate isomers. MS fragmentation patterns (e.g., m/z for [M+H]⁺) confirm molecular weight.
  • TGA/DSC : Thermal gravimetric analysis detects decomposition events linked to impurities .
  • Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometric purity (>98% required for publication) .

Hypothetical Research Directions

Q. Could this compound act as a covalent inhibitor via Michael addition to cysteine residues?

The α,β-unsaturated acrylate is electrophilic enough to undergo Michael additions with thiols. Testing in glutathione (GSH)-rich buffers can assess reactivity. IC₅₀ shifts in the presence of GSH (vs. controls) would confirm covalent binding, as seen in sulfonylacrylate-based kinase inhibitors .

Q. What crystallographic challenges arise during structure determination of this compound?

  • Crystal Packing : Bulky sulfonyl and anilino groups may hinder crystallization. Co-crystallization with small molecules (e.g., ethanol) can improve lattice formation .
  • Disorder : Dynamic sulfonyl groups may cause electron density ambiguities. High-resolution data (≤ 0.8 Å) and SHELXL refinement are recommended .

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